molecular formula C11H9N B14428253 N-(Buta-1,3-diyn-1-yl)-N-methylaniline CAS No. 82505-80-4

N-(Buta-1,3-diyn-1-yl)-N-methylaniline

Cat. No.: B14428253
CAS No.: 82505-80-4
M. Wt: 155.20 g/mol
InChI Key: ZEFDXNSOGOSVJD-UHFFFAOYSA-N
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Description

N-(Buta-1,3-diyn-1-yl)-N-methylaniline is an organic compound characterized by the presence of a butadiyne group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Buta-1,3-diyn-1-yl)-N-methylaniline typically involves the coupling of aniline derivatives with butadiyne precursors. One common method is the oxidative coupling of terminal alkynes using copper catalysts under mild conditions . This reaction can be carried out in the presence of oxygen or other oxidizing agents to facilitate the formation of the butadiyne linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Buta-1,3-diyn-1-yl)-N-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.

    Reduction: Reduction reactions can convert the butadiyne group into alkenes or alkanes.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

N-(Buta-1,3-diyn-1-yl)-N-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(Buta-1,3-diyn-1-yl)-N-methylaniline exerts its effects involves interactions with molecular targets and pathways specific to its structure. The butadiyne group can participate in various chemical reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Buta-1,3-diyn-1-yl)-N-methylaniline is unique due to the presence of both the butadiyne and aniline moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

82505-80-4

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

N-buta-1,3-diynyl-N-methylaniline

InChI

InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3

InChI Key

ZEFDXNSOGOSVJD-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#C)C1=CC=CC=C1

Origin of Product

United States

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